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Compound of Interest

Compound Name: 16,16-Dimethyl-pgd2

CAS No.: 64072-59-9

Cat. No.: B154059

Get Quote

Executive Summary & Mechanism of Action
16,16-Dimethyl Prostaglandin D2 (16,16-dm-PGD2) is a synthetic, metabolically stable analog

of the endogenous lipid mediator Prostaglandin D2 (PGD2).[1][2] Unlike native PGD2, which is

rapidly degraded in vivo by 15-hydroxy prostaglandin dehydrogenase (15-PGDH), 16,16-dm-

PGD2 retains its biological activity for extended periods due to the addition of two methyl

groups at the C-16 position.

This structural modification sterically hinders enzymatic attack, making it a critical tool for

dissecting the sustained physiological roles of PGD2, particularly in sleep regulation, body

temperature modulation, and the resolution of inflammation.

Receptor Selectivity & Signaling
16,16-dm-PGD2 acts primarily as a potent agonist for the DP1 receptor (Prostaglandin D2

Receptor 1).

Primary Pathway: Activation of DP1
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Gs protein coupling

Adenylyl cyclase activation

Increased cAMP.

Physiological Outcome: In the CNS, this pathway leads to the release of adenosine, which

acts on A2A receptors to induce physiological sleep. In the periphery, it mediates vasodilation

and inhibits neutrophil migration (anti-inflammatory).

Comparison: PGD2 vs. 16,16-dm-PGD2
Feature Prostaglandin D2 (Native)

16,16-Dimethyl-PGD2
(Analog)

Half-life (in vivo) Minutes (Rapidly metabolized) Hours (Resistant to 15-PGDH)

Primary Metabolite
15-deoxy-

-PGJ2 (via dehydration)
Minimal/Slow metabolism

Receptor Profile DP1 and DP2 (CRTH2) High affinity for DP1

Experimental Use
Requires continuous infusion

(ICV)
Suitable for bolus injection

Experimental Design & Preparation
Solubility and Handling
16,16-dm-PGD2 is typically supplied as a solution in methyl acetate or as a crystalline solid.

Storage: -20°C or -80°C.

Solubility: Insoluble in water; soluble in organic solvents (Ethanol, DMSO, DMF) up to >50

mg/mL.[3]

Vehicle Preparation (Critical):

Evaporate the methyl acetate under a gentle stream of nitrogen gas.

Dissolve the residue in DMSO or Ethanol to create a stock solution.
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Dilute the stock into the aqueous buffer (e.g., PBS or Saline) immediately before use.

Constraint: The final concentration of organic solvent (DMSO/Ethanol) in the animal must

be <1% (ideally <0.1% for ICV) to avoid vehicle-induced artifacts.

Dosage Guidelines
Sleep Studies (ICV - Mice): 0.1 – 1.0 nmol/mouse (Bolus).

Inflammation (IP - Mice): 10 – 100 µg/kg.

Thermoregulation (ICV - Rats): 0.5 – 5.0 nmol/rat.

Protocol A: Sleep Induction (Central Nervous
System)
This protocol describes the assessment of NREM (Non-Rapid Eye Movement) sleep induction

in mice using intracerebroventricular (ICV) administration.

Surgical Preparation (Stereotaxic Cannulation)
Anesthesia: Induce with 3-4% isoflurane; maintain at 1.5-2%.

Stereotaxic Alignment: Fix the head in a stereotaxic frame. Ensure the skull is flat (Bregma

and Lambda at equal height).

Coordinates (Lateral Ventricle):

AP: -0.3 mm (posterior to Bregma)

ML: +1.0 mm (lateral to midline)

DV: -2.5 mm (ventral from skull surface)

Implantation: Insert a guide cannula (26G) and secure with dental cement and anchor

screws.

Telemetry (Optional): Implant EEG/EMG electrodes for sleep state scoring.
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Recovery: Allow 7–10 days for recovery and habituation to the recording chamber.

Experimental Workflow
Baseline Recording: Record EEG/EMG for 24 hours prior to injection to establish diurnal

baseline.

Compound Preparation:

Dissolve 16,16-dm-PGD2 in PBS (0.1% DMSO).

Prepare Vehicle Control (PBS + 0.1% DMSO).

Administration (ICV Bolus):

Time: Inject at ZT 0 (Lights On) or ZT 12 (Lights Off), depending on whether you are

testing sleep induction (active phase) or maintenance (rest phase).

Volume: 1–2 µL over 60 seconds using a Hamilton syringe.

Leave the injector in place for 60 seconds post-injection to prevent backflow.

Data Acquisition: Record EEG/EMG continuously for 6–12 hours post-injection.

Data Analysis
Sleep Scoring: Classify 10-second epochs as Wake, NREM, or REM based on EEG delta

power (0.5–4 Hz) and EMG muscle tone.

Success Metric: A significant increase in total NREM sleep time and delta power density

compared to vehicle control within the first 3 hours post-injection.
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Figure 1: Workflow for sleep induction studies using 16,16-dm-PGD2.
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Protocol B: Resolution of Inflammation (Peripheral)
16,16-dm-PGD2 is used to study the anti-inflammatory properties of the DP1 receptor,

specifically its ability to inhibit neutrophil infiltration and promote macrophage efferocytosis.

Model: Zymosan-Induced Peritonitis
Induction: Inject Zymosan A (1 mg/mouse, IP) to induce acute peritonitis.

Treatment:

Administer 16,16-dm-PGD2 (100 µg/kg, IP) either concurrently (prevention) or 2-4 hours

post-induction (resolution).

Harvest:

Euthanize mice at 4, 12, or 24 hours.

Perform peritoneal lavage with 5 mL cold PBS/EDTA.

Analysis:

Cell Counts: Total leukocyte count using a hemocytometer.

Flow Cytometry: Stain for Neutrophils (Ly6G+) and Macrophages (F4/80+).

Cytokines: Measure IL-1

, TNF-

, and IL-10 in the lavage supernatant by ELISA.

Expected Results
Vehicle: High neutrophil influx at 4 hours; high pro-inflammatory cytokines.

16,16-dm-PGD2: Significant reduction in Ly6G+ neutrophil recruitment; shift toward M2

macrophage phenotype; reduced IL-1

levels.
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Mechanistic Pathway & Visualization
The stability of 16,16-dm-PGD2 allows it to bypass the rapid degradation pathway that limits

native PGD2, ensuring sustained DP1 activation.
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Figure 2: Mechanistic comparison of PGD2 vs. 16,16-dm-PGD2 signaling stability.
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Issue Probable Cause Solution

Precipitation in Buffer
Rapid addition of stock to

aqueous buffer.

Add stock dropwise to

vortexing buffer. Ensure <1%

DMSO.

No Sleep Effect
Incorrect timing (Circadian

phase).

Administer at dark onset

(active phase) to see sedation

clearly.

Hypothermia High dose toxicity.[4]

Reduce dose. PGD2 causes

hypothermia via DP1; monitor

body temp.[5]

Loss of Activity Stock solution degradation.

Store stock in methyl acetate

(not buffer) at -80°C.

Evaporate only before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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